Tetraborate
Overview
Description
The borate ion is a boron oxyanion, which includes a variety of structures such as orthoborate, metaborate, and tetraborate. These ions are composed of boron and oxygen atoms and can form salts with various cations like sodium, potassium, and calcium. Borate ions are found naturally in minerals such as borax, colemanite, and ulexite, and they also occur in seawater and plants .
Preparation Methods
Borate ions can be synthesized through several methods. One common laboratory preparation involves the reaction of boric acid with a base such as sodium hydroxide: [ \text{H}_3\text{BO}_3 + \text{NaOH} \rightarrow \text{NaBO}_2 + 2\text{H}_2\text{O} ]
In industrial settings, borate ions are often produced from borate minerals like colemanite. The mineral is reacted with sodium carbonate at high temperatures to yield sodium borate: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 ]
Chemical Reactions Analysis
Borate ions participate in various chemical reactions, including:
Oxidation and Reduction: Borate ions can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: They can react with alcohols to form borate esters, driven by dehydrating agents like concentrated sulfuric acid[ \text{B(OH)}_3 + 3\text{ROH} \rightarrow \text{B(OR)}_3 + 3\text{H}_2\text{O} ]
Complex Formation: Borate ions can form complexes with various metal ions, which are useful in different industrial applications.
Scientific Research Applications
Borate ions have a wide range of applications in scientific research and industry:
Chemistry: Used as buffering agents in chemical laboratories and as reagents in various synthesis processes.
Biology and Medicine: Borate ions exhibit antibacterial and antifungal properties, making them useful in medical applications such as antiseptics and preservatives.
Mechanism of Action
The mechanism of action of borate ions varies depending on their application. In biological systems, borate ions can inhibit biofilm formation and hyphal transformation in fungi like Candida albicans, which are critical virulence factors . They also interact with cell membranes and proteins, disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Borate ions can be compared with other boron-containing compounds such as boric acid, boron trioxide, and boron nitride:
Boric Acid: Similar in composition but acts as a weak acid and is used in different applications like antiseptics and insecticides.
Boron Trioxide: Used primarily in the production of borosilicate glass and as a flux in metallurgy.
Boron Nitride: Known for its lubricating properties and high thermal conductivity, used in electronics and as a lubricant.
Each of these compounds has unique properties and applications, making borate ions distinct in their versatility and range of uses.
Biological Activity
Tetraborates, particularly sodium tetraborate (Na₂B₄O₇), are boron-containing compounds that exhibit a variety of biological activities. This article reviews recent findings on their protective effects against neurotoxicity, antibacterial properties, and potential therapeutic applications in cardiac hypertrophy and lead toxicity.
Overview of this compound Compounds
Tetraborates are salts derived from boric acid, commonly used in various industrial and agricultural applications. Sodium this compound, also known as borax, has garnered attention for its biological properties, including its role as an antioxidant and its effects on cellular health.
Protective Effects Against Neurotoxicity
A significant study investigated the protective effects of sodium this compound against chromium-induced brain damage in rats. The research found that low doses of sodium this compound (4 mg/kg) significantly reduced lipid peroxidation (LPO) levels in the brain, as evidenced by a 33% decrease in malondialdehyde (MDA) levels compared to control groups exposed to potassium dichromate (K₂Cr₂O₇). In contrast, high doses (72 mg/kg) exacerbated oxidative stress, increasing MDA levels by 31% .
Key Findings:
-
Lipid Peroxidation (LPO) :
- Control Group: MDA levels as baseline.
- Low Dose (4 mg/kg): Decrease in MDA by 33%.
- High Dose (72 mg/kg): Increase in MDA by 31%.
- Antioxidant Status :
Treatment Group | MDA Levels Change | GSH Levels Change |
---|---|---|
Control | Baseline | Baseline |
Sodium this compound (4 mg/kg) | -33% | +53% |
Sodium this compound (72 mg/kg) | +31% | -23% |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of boron compounds, including sodium this compound. A study evaluated the effectiveness of various boron derivatives against biofilm-forming bacteria. The results indicated that sodium this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) effective against multiple pathogens .
Case Study Highlights:
- Pathogens Tested : Included methicillin-resistant Staphylococcus aureus.
- Effectiveness : Sodium this compound demonstrated strong inhibitory effects on biofilm formation within a treatment period of 2-4 hours.
- Cytotoxicity : At concentrations of 1 µg/L, sodium this compound showed no toxicity to fibroblast L929 cells .
Cardiac Hypertrophy
Sodium this compound has been studied for its potential role in modulating hypertrophic cardiac responses. Research suggests that it may prevent and treat hypertrophy through its antioxidant properties and ability to influence cellular signaling pathways .
Lead Toxicity Mitigation
Another study explored the effects of sodium this compound on lead toxicity in rats. The findings indicated that sodium this compound could mitigate the adverse effects of lead exposure on glucose-6-phosphate dehydrogenase (G6PD) and other metabolic pathways, suggesting its potential as a therapeutic agent in heavy metal poisoning .
Properties
IUPAC Name |
3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/q-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTSJMKGXGJFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4O7-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-57-7 (mono-ammonium salt), 12007-58-8 (di-ammonium salt), 12007-66-8 (strontium[1:1] salt), 12007-67-9 (zinc[1:1] salt), 12228-91-0 (manganese[1:1] salt), 1332-77-0 (di-potassium salt) | |
Record name | Tetraborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401014357 | |
Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12258-53-6, 1313801-98-7 | |
Record name | Tetraborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borate ion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BORATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OAE30D22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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